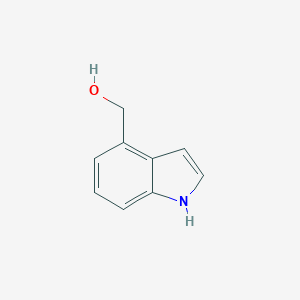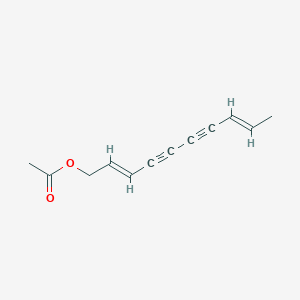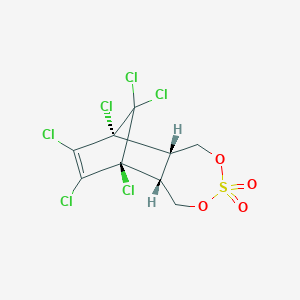![molecular formula C32H16 B086209 Naphtho[2,3-a]coronene CAS No. 190-74-9](/img/structure/B86209.png)
Naphtho[2,3-a]coronene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Naphtho[2,3-a]coronene is a chemical compound with the molecular formula C32H16 . It has an average mass of 400.469 Da and a monoisotopic mass of 400.125214 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of carbon and hydrogen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a molecular weight of 400.4694 . Its physical and chemical properties are not extensively documented in the available literature.Scientific Research Applications
Fluorescence Properties : Naphtho[2,3-a]coronene, along with other coronene derivatives, exhibits fluorescence properties that are influenced by solvent polarity. The fluorescence intensities of bands in the vibronic spectra of these compounds, including this compound, depend on the solvent used, which suggests potential applications in solvent polarity probing (Waris et al., 1989).
Solvent Polarity Probes : Further studies on coronene derivatives for solvent polarity probe behavior identified this compound as one of the potential probe molecules. Its fluorescence spectra show changes in emission intensity ratios depending on the solvent polarity, highlighting its use in understanding solvent environments (Acree et al., 1990).
Graphene Synthesis : this compound has been used as a nucleation seed for low-temperature graphene synthesis via chemical vapor deposition. This approach improves the homogeneity and quality of monolayer graphene, potentially benefiting applications in flexible electronics and hybrid interconnects (Wu et al., 2013).
Interstellar Chemistry : The radical cations of naphtho[2,3-a]pyrene (structurally related to this compound) have been studied for their behavior under UV/visible radiation. These studies have implications for understanding the stability and transformation of polycyclic aromatic hydrocarbons in interstellar environments (Ekern et al., 1997).
Environmental Detection : this compound has been identified in diesel particulate matter, demonstrating the applicability of non-aqueous reversed-phase liquid chromatography coupled with UV detection for environmental monitoring and analysis (Jinno et al., 1986).
Optical Absorption : Studies on the optical absorption properties of coronene derivatives, including this compound, indicate shifts in optical spectra and decreases in optical gaps with increasing sizes of these derivatives. This has implications for understanding their electronic and optical behaviors, relevant in materials science (Bhattacharyya et al., 2020).
Phosphorescence Studies : Phosphorescence spectra of this compound, among other compounds, have been investigated, providing insights into the vibrational modes and kinetic rate constants. This research contributes to our understanding of the radiative mechanisms in these molecules (Braeuchle et al., 1978).
Properties
IUPAC Name |
nonacyclo[22.6.2.02,11.04,9.012,29.015,28.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8,10,12(29),13,15(28),16,18(27),19,21(26),22,24,31-hexadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-2-4-22-16-26-24-14-12-20-10-8-18-6-5-17-7-9-19-11-13-23(25(26)15-21(22)3-1)31-29(19)27(17)28(18)30(20)32(24)31/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZSETIMOXAJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C(C3=CC2=C1)C=C9)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172457 |
Source


|
| Record name | Naphtho(2,3-a)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-74-9 |
Source


|
| Record name | Naphtho(2,3-a)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(2,3-a)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)











![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)

